Cas no 53459-67-9 (5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylic Acid Sodium Salt)

5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylic Acid Sodium Salt is a key intermediate in purine biosynthesis, particularly in the de novo pathway. This ribonucleoside derivative is structurally significant due to its role in the formation of inosine monophosphate (IMP), a precursor to adenosine and guanosine nucleotides. The sodium salt form enhances solubility, facilitating its use in enzymatic studies and biochemical research. Its high purity and stability make it suitable for applications in nucleotide metabolism investigations and as a reference standard. The compound is particularly valuable for researchers studying purine-related enzymatic mechanisms or developing nucleotide analogs for therapeutic purposes.
5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylic Acid Sodium Salt structure
53459-67-9 structure
Product Name:5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylic Acid Sodium Salt
CAS No:53459-67-9
MF:C9H12N3NaO6
MW:281.197853088379
CID:1062555
PubChem ID:23713702
Update Time:2025-06-14

5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylic Acid Sodium Salt Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylic Acid Sodium Salt
    • 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt
    • sodium 5-amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylate
    • DB-263450
    • 5-Amino-1-beta-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Monosodium Salt; Sodium 5-Amino-1-(beta-D-ribofuranosyl)imidazole-4-carboxylate
    • 53459-67-9
    • 5-Amino-1-b-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt
    • 5-Amino-1-(beta-d-ribofuranosyl)imidazole-4-carboxylic acid sodium salt
    • Inchi: 1S/C9H13N3O6.Na/c10-7-4(9(16)17)11-2-12(7)8-6(15)5(14)3(1-13)18-8;/h2-3,5-6,8,13-15H,1,10H2,(H,16,17);/q;+1/p-1/t3-,5-,6-,8-;/m1./s1
    • InChI Key: QVUXEGXVOLJLTN-URXMEGBKSA-M
    • SMILES: [Na+].O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C=NC(C(=O)[O-])=C1N)O)O

Computed Properties

  • Exact Mass: 281.06237939g/mol
  • Monoisotopic Mass: 281.06237939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 335
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 154Ų

Experimental Properties

  • Melting Point: >100°C (dec.)
  • Solubility: Water (Slightly)

5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylic Acid Sodium Salt Security Information

  • Storage Condition:Hygroscopic, -20°C Freezer, Under inert atmosphere

5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylic Acid Sodium Salt Pricemore >>

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5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylic Acid Sodium Salt Related Literature

Additional information on 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylic Acid Sodium Salt

Comprehensive Overview of 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylic Acid Sodium Salt (CAS No. 53459-67-9)

5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylic Acid Sodium Salt (CAS No. 53459-67-9) is a biologically significant nucleoside derivative widely utilized in biochemical research and pharmaceutical development. This compound, often abbreviated as AICAR-Na, plays a pivotal role in metabolic studies due to its involvement in the purine biosynthesis pathway. Researchers frequently explore its applications in AMP-activated protein kinase (AMPK) activation, a hotspot topic linked to energy homeostasis and metabolic disorders like diabetes and obesity.

The molecular structure of 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylic Acid Sodium Salt features a ribofuranosyl moiety attached to an imidazole-4-carboxylic acid backbone, with a sodium salt enhancing its solubility. This property makes it indispensable in cell culture and enzyme kinetics studies. Recent trends in AI-driven drug discovery have amplified interest in this compound, as it serves as a precursor for synthesizing novel antiviral and anticancer agents.

In the context of SEO optimization, users frequently search for queries like "AICAR-Na solubility," "53459-67-9 applications," or "mechanism of AMPK activation." Addressing these, the sodium salt form ensures compatibility with aqueous systems, while its role in metabolic reprogramming aligns with current precision medicine trends. Laboratories prioritize high-purity grades (≥98%) for reproducible results in HPLC and NMR analyses.

Beyond academia, 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylic Acid Sodium Salt garners attention in nutraceutical research for its potential to modulate mitochondrial function. This aligns with consumer demand for anti-aging and performance-enhancing supplements. However, rigorous clinical validation remains essential. The compound’s stability under refrigeration (2–8°C) and compatibility with lyophilization further bolster its utility in biopreservation.

From an SEO perspective, integrating long-tail keywords such as "buy 53459-67-9 for research" or "AICAR-Na in metabolic assays" enhances visibility. The compound’s relevance to glycolysis inhibition and autophagy induction also taps into emerging queries about cancer metabolism. Collaborative studies highlight its synergy with immunotherapy agents, reflecting the intersection of small-molecule research and oncology.

In summary, 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylic Acid Sodium Salt (CAS No. 53459-67-9) bridges fundamental biochemistry and translational medicine. Its multifaceted applications—from drug development to cellular energetics—underscore its enduring value in life sciences. As AI-powered analytics refine compound screening, this nucleoside analog continues to inspire innovations across biotech and therapeutics.

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